

An In-depth Technical Guide on the Anticancer Properties of Indolyl Hydrazone-Hydrazones

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Compound of Interest

Compound Name: Anticancer agent 16

Cat. No.: B14904455

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Abstract

The indolyl hydrazone-hydrazone scaffold has emerged as a promising chemical class in the field of oncology. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particular emphasis on breast cancer. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis through the modulation of critical signaling pathways, including the EGFR/PI3K/AKT, MAPK, and p53 pathways. This technical guide provides a comprehensive overview of the anticancer properties of this chemical class, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities. When combined with a hydrazone-hydrazone moiety, this scaffold gives rise to the indolyl hydrazone-hydrazone chemical class, which has shown considerable promise as a source of new anticancer agents. This guide synthesizes the current understanding of this chemical class, focusing on its mechanism of action and preclinical efficacy.

Quantitative Data: In Vitro Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of various indolyl hydrazide-hydrazone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below, highlighting the potent and sometimes selective anticancer activity of this chemical class.

Compound Type	Cell Line	Cancer Type	IC50 (μM)	Reference
Indolyl-Hydrazone Derivative	MCF-7	Breast Cancer	2.73 ± 0.14	[1] [2]
Indolyl-Hydrazone Derivative	MCF-7	Breast Cancer	4.38 ± 0.23	[1] [2]
Indolyl-Hydrazone Derivative	MCF-7	Breast Cancer	7.03 ± 0.37	[1]
N'-((1-(substituted)-1H-indol-3-yl)methylene)hydrazide	PC-3	Prostate Cancer	0.4	
N'-((1-(substituted)-1H-indol-3-yl)methylene)hydrazide	PC-3	Prostate Cancer	0.8	
N'-((1-(substituted)-1H-indol-3-yl)methylene)hydrazide	Breast Cancer Cells	Breast Cancer	0.9	
Hydrazide-Hydrazone with Pyrrole Ring	PC-3	Prostate Cancer	1.32	
Hydrazide-Hydrazone with Pyrrole Ring	MCF-7	Breast Cancer	2.99	

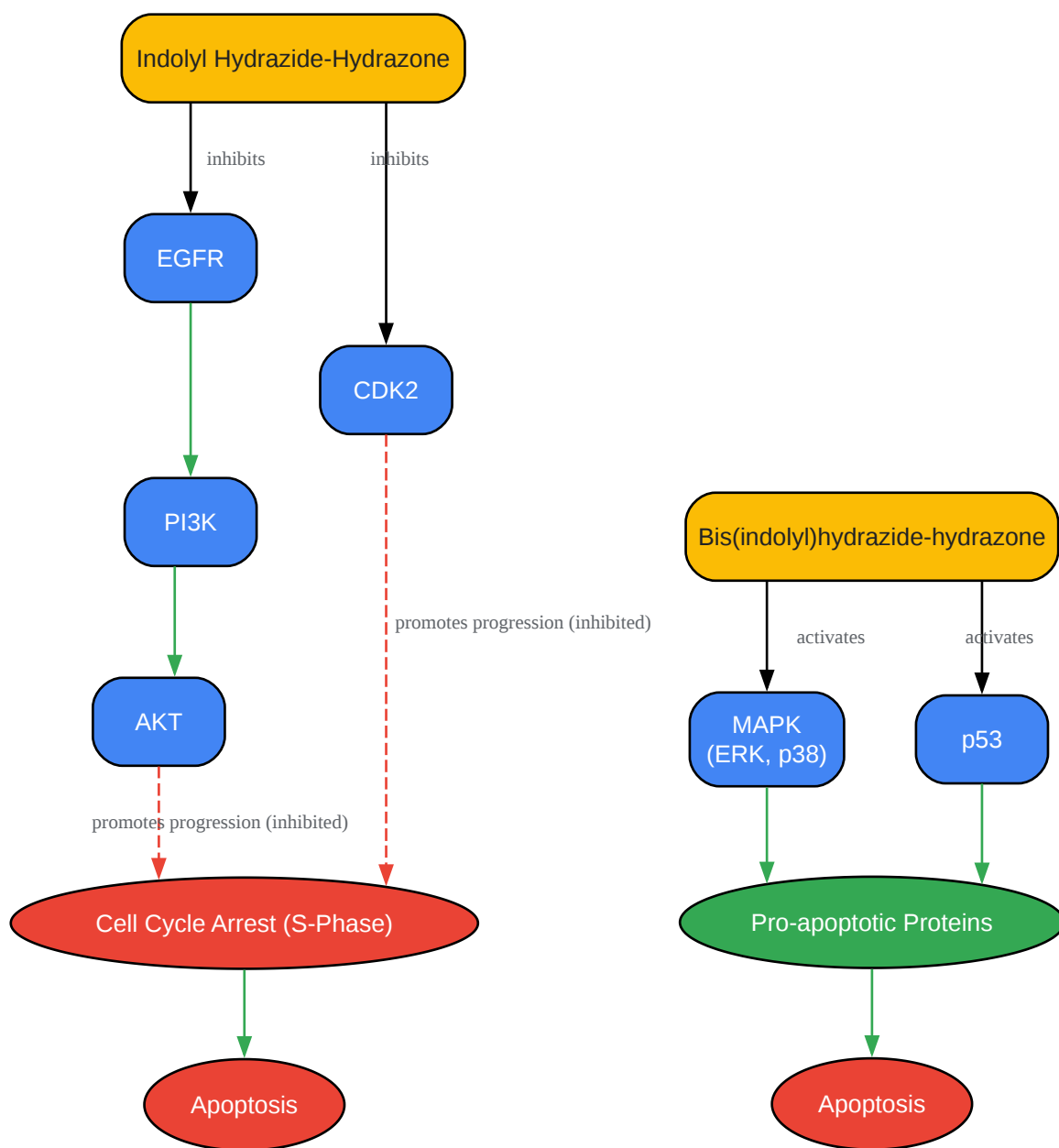
Hydrazide- Hydrazone with Pyrrole Ring	HT-29	Colon Cancer	1.71
Indole-Based Sulfonylhydrazon e	MCF-7	Breast Cancer	4.0
Indole-Based Sulfonylhydrazon e	MDA-MB-231	Breast Cancer	4.7

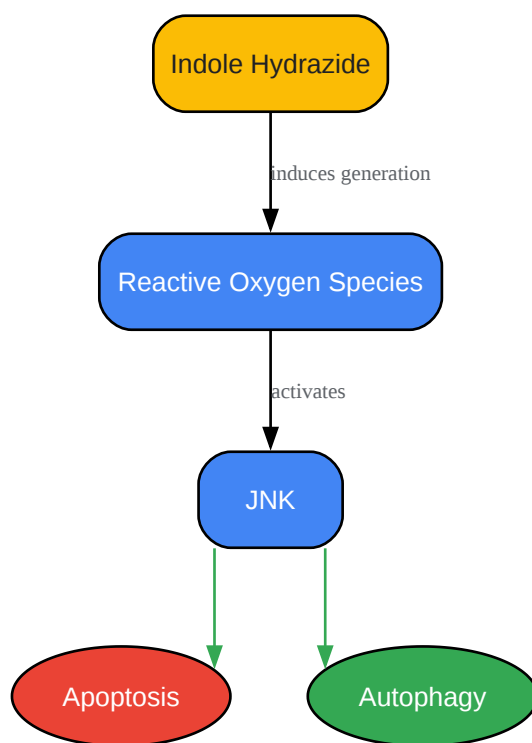
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which indolyl hydrazide-hydrazones exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This has been demonstrated through various experimental approaches, including the detection of increased levels of cleaved PARP1, a key marker of apoptosis. The apoptotic cascade is initiated through the modulation of several key signaling pathways.

EGFR/PI3K/AKT and CDK2 Signaling Pathway

Certain indolyl-hydrazone derivatives have been shown to induce apoptosis by targeting the EGFR/PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway, coupled with the inhibition of cyclin-dependent kinase 2 (CDK2), leads to cell cycle arrest in the S-phase and subsequent apoptosis in breast cancer cells.





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